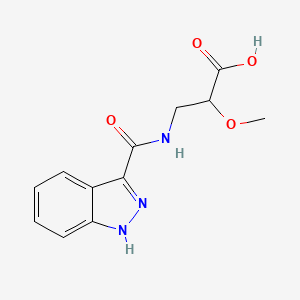
3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of indazole derivatives and is also known by its chemical name, IMCPA.
Scientific Research Applications
IMCPA has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. IMCPA has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Mechanism of Action
The mechanism of action of IMCPA is not fully understood, but it is believed to work by inhibiting specific enzymes and pathways in the body. For example, it has been shown to inhibit the activity of an enzyme called COX-2, which is involved in inflammation. IMCPA has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
IMCPA has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, which are molecules that contribute to inflammation. IMCPA has also been shown to induce apoptosis, which is a process of programmed cell death. Additionally, IMCPA has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using IMCPA in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have potential applications in various fields of scientific research. However, one limitation of using IMCPA in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Future Directions
There are several future directions for research on IMCPA. One potential direction is to further investigate its anticancer properties and explore its potential as a chemotherapeutic agent. Another potential direction is to study its anti-inflammatory properties in more detail and explore its potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of IMCPA and how it interacts with specific enzymes and pathways in the body.
Synthesis Methods
The synthesis of IMCPA involves the reaction between 3-(1H-indazol-3-ylamino)propanoic acid and methoxyacetyl chloride. This reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography, and the final product is obtained as a white solid.
properties
IUPAC Name |
3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-19-9(12(17)18)6-13-11(16)10-7-4-2-3-5-8(7)14-15-10/h2-5,9H,6H2,1H3,(H,13,16)(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIQMAWQBNHVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NNC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indazole-3-carbonylamino)-2-methoxypropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-6-(ethylamino)-N-[2-(1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B6633261.png)
![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
![N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine](/img/structure/B6633274.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B6633281.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine](/img/structure/B6633283.png)
![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633293.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide](/img/structure/B6633305.png)
![2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B6633311.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)
![3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid](/img/structure/B6633326.png)

![3-[(4-Bromo-2-methoxybenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633347.png)
![N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B6633354.png)